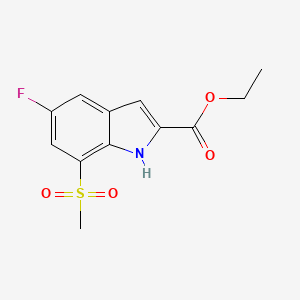

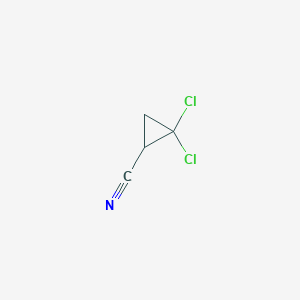

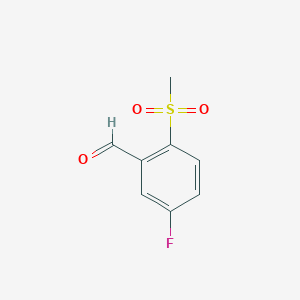

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Overview

Description

Compounds with diethylamino groups are often used in the synthesis of various pharmaceuticals and industrial chemicals . They can act as bases in chemical reactions due to the presence of the amine group .

Synthesis Analysis

The synthesis of compounds with diethylamino groups often involves the reaction of a suitable precursor with diethylamine . The exact method would depend on the specific structure of the compound.Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography . The presence of a diethylamino group would likely be evident in the NMR and IR spectra .Chemical Reactions Analysis

Compounds with diethylamino groups can participate in a variety of chemical reactions. They can act as bases, nucleophiles, or leaving groups, depending on the specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by the presence of a diethylamino group. For example, these compounds are often soluble in water and organic solvents, and they may have a basic pH .Scientific Research Applications

Synthesis of New Derivatives

- The chemical 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde and its derivatives have been synthesized and studied for potential bioactive properties. One such study involved the synthesis of new 1,3-thiazole derivatives from 2-hydroxyalkyl-1,3-thiazole-5-carbaldehydes, highlighting its versatility in creating bioactive substances (Sinenko et al., 2016).

Synthesis of Heterocyclic Systems

- Research has been conducted on the synthesis of various derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, and other heterocyclic systems using 2,4-dichlorothiazole-5-carbaldehyde, closely related to the compound . These efforts demonstrate the compound's role in constructing complex heterocyclic systems with potential applications in various fields (Athmani et al., 1992).

Material Chemistry and Physicochemical Properties

- The compound and its derivatives have applications in material chemistry, particularly in synthesizing compounds with specific physicochemical properties. Research has been conducted on substituted thiophene-2-carbaldehydes for synthesizing thiazolo[5,4-d]thiazoles, highlighting the importance of these compounds in understanding the relationship between structure and physicochemical properties (Tokárová & Biathová, 2018).

Fluorescence Sensing and Imaging

- The compound has been utilized in the synthesis of fluorescent derivatives for sensing and imaging applications. A study demonstrated the synthesis of novel 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives from p-N,N-diethyl amino salicylaldehyde, showing its potential in fluorescence imaging and sensing (Padalkar et al., 2011).

Sensor Development

- The compound has been used in developing sensors, such as a "turn-on" sensor for recognizing In3+ and Zn2+ based on imidazo[2,1-b]thiazole. This highlights its application in creating sensitive and selective sensors for metal ions (Xu et al., 2020).

Mechanism of Action

Target of Action

Similar compounds such as zolbetuximab, a first-in-class investigational cldn182-targeted monoclonal antibody, have been reported to target claudin (CLDN) 182 positive tumors .

Mode of Action

Thiazole-quinolinium derivatives, which share structural similarities, have been reported to stimulate ftsz polymerization in bacterial cells, disrupting its dynamic assembly and z-ring formation . This inhibition of a crucial step in bacterial cell division could potentially represent their main mechanism of antibacterial activity .

Biochemical Pathways

For instance, thiazole-quinolinium derivatives have been shown to disrupt bacterial cell division by interfering with FtsZ polymerization .

Pharmacokinetics

Lidocaine is well-absorbed from the gastrointestinal tract, but little intact drug appears in the circulation because of biotransformation in the liver . Lidocaine is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys .

Result of Action

Thiazole-quinolinium derivatives have been reported to alter the morphology of bacterial cells, causing them to display a more elongated shape compared to untreated cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(diethylamino)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-3-10(4-2)8-9-5-7(6-11)12-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNXYBHVYDCCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382903 | |

| Record name | 2-(diethylamino)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92940-24-4 | |

| Record name | 2-(diethylamino)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)

![4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride](/img/structure/B1304078.png)